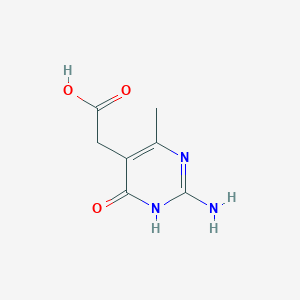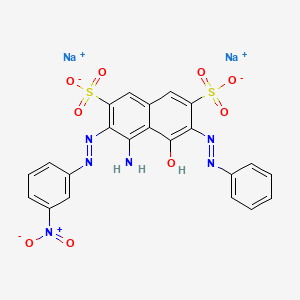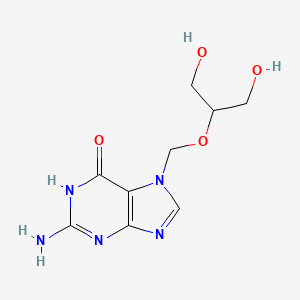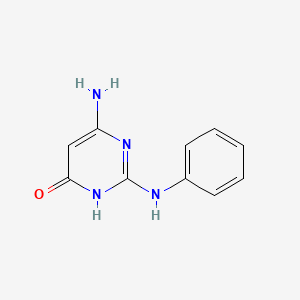![molecular formula C12H13N3OS B1384260 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol CAS No. 1114596-99-4](/img/structure/B1384260.png)
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol
Vue d'ensemble
Description
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol is a specialty product for proteomics research . It has a molecular formula of C12H13N3OS and a molecular weight of 247.32 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol include a molecular weight of 247.32 g/mol . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Medicinal Chemistry and Biological Processes
Pyrimidine heterocycles, including derivatives of 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol, are significant in medicinal chemistry and biological processes. They are involved in cellular level biological functions, leading researchers to design various derivatives for specific applications. Some derivatives have demonstrated promising anti-inflammatory and analgesic activities. The nature of the substituent in these derivatives greatly influences their biological activity (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Research has shown that certain pyrimidine derivatives can function as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two crucial enzymes in the folate pathway. These derivatives exhibit potent antitumor properties and have been evaluated for their effectiveness against various human tumor cell lines (A. Gangjee, Xin Lin, R. Kisliuk, & J. McGuire, 2005).
Crystal and Molecular Structure Studies
Studies of pyrimidine derivatives' crystal and molecular structures have provided insights into their isostructural nature and the electronic structures of these compounds. Such research has implications for understanding the molecular interactions and stability of these derivatives (Jorge Trilleras, J. Quiroga, J. Cobo, & C. Glidewell, 2009).
Quantum-Chemical Studies
Quantum-chemical studies have been conducted to determine the stability and reaction centers of various pyrimidine derivatives, including 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol. Such research is crucial for understanding the reactivity and potential applications of these compounds in various fields (M. Mamarakhmonov, L. I. Belen’kii, N. D. Chuvylkin, & Kh. M. Shakhidoyatov, 2003).
Antimicrobial Activity
Some pyrimidine derivatives have been synthesized and tested for their antimicrobial properties. These compounds have shown moderate activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).
Propriétés
IUPAC Name |
2-amino-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-10(5-3-8)17-7-9-6-11(16)15-12(13)14-9/h2-6H,7H2,1H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVQJAEGVOEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)
![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)


![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)


![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)

